1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid typically involves multiple stepsCommon reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition-metal catalysts and photoredox reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, utilizing non-toxic and thermally stable catalysts .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Shares a similar pyrazole core but differs in the substituents attached to the ring.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a pyrazole moiety but is part of a more complex heterocyclic system.
Uniqueness
1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16N6O5 |
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Molecular Weight |
336.30 g/mol |
IUPAC Name |
2-methyl-4-[2-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H16N6O5/c1-4-9(18-7(2)5-10(16-18)19(23)24)12(20)15-8-6-14-17(3)11(8)13(21)22/h5-6,9H,4H2,1-3H3,(H,15,20)(H,21,22) |
InChI Key |
XIPVXTAMBUHEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(N(N=C1)C)C(=O)O)N2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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